molecular formula C25H21ClN6O3S B12137531 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide

3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12137531
M. Wt: 521.0 g/mol
InChI Key: MDBCXZZVFCUBIM-UHFFFAOYSA-N
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Description

3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H21ClN6O3S

Molecular Weight

521.0 g/mol

IUPAC Name

3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H21ClN6O3S/c1-16-22(25(33)32(31(16)2)18-10-4-3-5-11-18)29-23-24(28-21-14-7-6-13-20(21)27-23)30-36(34,35)19-12-8-9-17(26)15-19/h3-15H,1-2H3,(H,27,29)(H,28,30)

InChI Key

MDBCXZZVFCUBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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